4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a N-benzyl-N-methylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring at the 2-position, which is further substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S/c1-29(15-17-7-3-2-4-8-17)36(31,32)19-13-11-18(12-14-19)23(30)26-25-28-27-24(35-25)22-16-33-20-9-5-6-10-21(20)34-22/h2-14,22H,15-16H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXMXHIJHPUIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its antioxidant properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound exhibits significant scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
| Test Method | Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| DPPH | 93.75 ± 0.47 | 7.12 ± 2.32 |
| ABTS | Not specified | Not specified |
The antioxidant activity was found to be more potent than that of standard antioxidants like butylated hydroxyanisole (BHA) .
The mechanism by which this compound exerts its antioxidant effects may involve the donation of hydrogen atoms to free radicals or the chelation of metal ions that catalyze oxidative reactions. This dual mechanism enhances its efficacy in reducing oxidative stress markers in vitro.
Study 1: In Vivo Antioxidant Effects
In a study assessing the in vivo effects of the compound on oxidative stress in rat models, it was observed that administration significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. These findings suggest a protective effect against lipid peroxidation and an enhancement of the endogenous antioxidant defense system .
Study 2: Anti-inflammatory Properties
Another aspect of the compound's biological activity is its anti-inflammatory potential . In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible role in treating inflammatory conditions .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural Variations and Key Features
The compound is compared to analogues with modifications in:
- Sulfamoyl substituents (e.g., diethyl, butyl-methyl).
- Oxadiazole substituents (e.g., cyclopropyl, ethyl).
- Aromatic/heterocyclic appendages (e.g., thiazole, benzothiazole).
Table 1: Structural and Functional Comparison
Physicochemical Properties
Q & A
Q. What factorial designs are optimal for evaluating synergistic effects with adjuvant therapies?
- Methodology : Central composite designs (CCD) test dose combinations (e.g., compound + cisplatin) in 3D tumor spheroids. Response surface methodology (RSM) models interaction terms, while isobolograms calculate combination indices (CI < 1 indicates synergy) .
Q. How should longitudinal studies be structured to assess chronic toxicity in preclinical models?
- Methodology : Randomized block designs with split-split plots (e.g., dose groups × time points × organ systems) ensure statistical robustness. Histopathology (H&E staining) and serum biomarkers (ALT, creatinine) are monitored at 4-week intervals for 6 months. Kaplan-Meier survival curves compare treated vs. control cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
